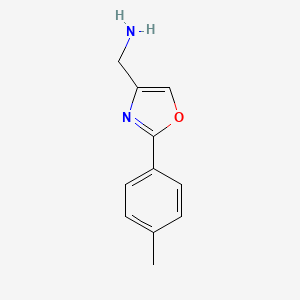

(2-(p-Tolyl)oxazol-4-yl)methanamine

Description

Contextual Significance of Oxazole (B20620) Derivatives in Organic Synthesis

Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom separated by a carbon atom. wikipedia.org This structural motif is a cornerstone in organic synthesis and medicinal chemistry due to its presence in numerous naturally occurring and synthetic compounds with a wide array of biological activities. pharmaguideline.comresearchgate.net The oxazole ring is considered a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. nih.gov

The synthesis of the oxazole core can be achieved through various established and modern methods, highlighting its accessibility for chemical exploration. Key synthetic strategies include:

Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com

Reactions of α-Haloketones: Primary amides or formamide (B127407) can react with α-haloketones to yield oxazoles. wikipedia.orgpharmaguideline.com

From Enamides: Phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides provides a metal-free route to functionalized oxazoles. organic-chemistry.org

Oxidative Cyclizations: Modern techniques involve the tandem oxidative cyclization of α-bromo ketones and amines, sometimes utilizing photoredox catalysis, which offers a more sustainable approach. organic-chemistry.org

The versatility of these synthetic routes allows for the introduction of various substituents at the 2, 4, and 5-positions of the oxazole ring, making it a highly adaptable scaffold for creating diverse molecular architectures. researchgate.netresearchgate.net Furthermore, oxazoles can participate in cycloaddition reactions, serving as dienes in Diels-Alder reactions to construct other important heterocyclic systems like pyridines. wikipedia.orgpharmaguideline.com

Importance of Oxazole-4-ylmethanamine Scaffolds

The oxazole-4-ylmethanamine scaffold represents a specific and valuable subset of oxazole derivatives. The defining feature is the aminomethyl group (-CH₂NH₂) at the C4 position of the oxazole ring. This primary amine functionality is a key structural element in many biologically active compounds. It can act as a hydrogen bond donor and acceptor, and, being basic, it can form ionic interactions with acidic residues in biological targets like enzymes and receptors.

While the broader class of oxadiazoles (B1248032) has been studied for its diverse pharmacological activities, the specific arrangement of the oxazole-4-ylmethanamine core is of significant interest. eurekaselect.comresearchgate.net For instance, the synthesis of related structures like 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine has been reported, indicating the feasibility and interest in aminomethyl-substituted azole heterocycles. researchgate.net The flexible nature of the oxazole scaffold, which allows for substitution at three different positions, makes it an attractive framework for the development of new therapeutic agents. researchgate.net The incorporation of a methanamine group provides a crucial point for interaction or further chemical modification, enhancing its potential in drug design.

Overview of p-Tolyl Substituent Effects in Heterocyclic Systems

The properties and reactivity of a heterocyclic ring are profoundly influenced by its substituents. researchgate.netmsu.edu The p-tolyl group, a toluene-derived substituent with the formula CH₃C₆H₄–, is attached at the 2-position of the oxazole ring in the target molecule. wikipedia.org This group exerts specific electronic effects on the heterocyclic system.

The p-tolyl group is generally considered to be weakly electron-donating. This is due to two main effects:

Inductive Effect: The methyl group is electron-releasing, pushing electron density towards the phenyl ring.

Hyperconjugation: The interaction of the C-H σ-bonds of the methyl group with the π-system of the phenyl ring also contributes to its electron-donating nature.

Synthetic Methodologies for (2-(p-Tolyl)oxazol-4-yl)methanamine and Related Structures

The synthesis of (2-(p-Tolyl)oxazol-4-yl)methanamine and analogous oxazole-containing compounds is a significant focus in medicinal and materials chemistry. The oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, is a key structural motif in numerous natural products and pharmacologically active molecules. A variety of synthetic strategies have been developed to construct this heterocyclic system, each with its own advantages and substrate scope. This article details the primary synthetic methodologies for the formation of the oxazole ring, providing a foundation for the synthesis of complex molecules such as (2-(p-Tolyl)oxazol-4-yl)methanamine.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11;/h2-5,7H,6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBGSVYMHOIEAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CO2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33105-96-3 | |

| Record name | 4-Oxazolemethanamine, 2-(4-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33105-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 2 P Tolyl Oxazol 4 Yl Methanamine

Reactions of the Oxazole (B20620) Core

The reactivity of the oxazole ring in (2-(p-Tolyl)oxazol-4-yl)methanamine is dictated by its aromatic character, the presence of two different heteroatoms (oxygen and nitrogen), and the electronic influence of its substituents. The p-tolyl group at the C2 position and the methanamine group at the C4 position are both electron-donating, which generally activates the ring system towards certain transformations while deactivating it towards others.

Electrophilic Substitution Patterns and Regioselectivity (C4, C5, C2 Positions)

Electrophilic substitution on an oxazole ring is generally considered difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards electrophilic attack. pharmaguideline.comnumberanalytics.com However, this reactivity can be enhanced by the presence of electron-releasing groups. pharmaguideline.comnumberanalytics.com In the case of (2-(p-Tolyl)oxazol-4-yl)methanamine, the p-tolyl group at C2 and the strongly activating aminomethyl group at C4 significantly influence the regioselectivity of such reactions.

The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2. pharmaguideline.com With the C2 and C4 positions already substituted, the C5 position becomes the most probable site for electrophilic attack. The electron-donating nature of the substituents at C2 and C4 increases the electron density of the ring, particularly at the C5 position, making it more susceptible to electrophiles. tandfonline.com Reactions like nitration or halogenation, if they were to occur without ring cleavage, would be expected to yield the 5-substituted product.

Table 1: Predicted Regioselectivity of Electrophilic Substitution

| Position | Inherent Reactivity | Influence of Substituents | Predicted Outcome for (2-(p-Tolyl)oxazol-4-yl)methanamine |

|---|---|---|---|

| C5 | Moderate | Strongly activated by adjacent C4-aminomethyl and C2-p-tolyl groups. | Primary site of substitution. |

| C4 | High | Position is blocked by the methanamine group. | No substitution. |

| C2 | Low | Position is blocked by the p-tolyl group. | No substitution. |

Nucleophilic Substitution Reactions (e.g., at C2 Position)

Nucleophilic substitution reactions on the oxazole ring are generally rare and typically require the presence of a good leaving group, such as a halogen, at an electron-deficient position. pharmaguideline.comtandfonline.com The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.comwikipedia.org

For (2-(p-Tolyl)oxazol-4-yl)methanamine, direct nucleophilic substitution on the unsubstituted C5 position is highly unlikely. Substitution at the C2 or C4 positions would require the displacement of the p-tolyl or aminomethyl groups, which are not effective leaving groups. In many instances, nucleophilic attack on an oxazole ring, especially when facilitated by metallation (e.g., lithiation at C2), leads to ring cleavage rather than substitution. pharmaguideline.comwikipedia.org The resulting open-chain isocyanide is a common product of such reactions. pharmaguideline.com

Cycloaddition Reactions (Diels-Alder Reactivity)

Oxazoles can function as dienes in Diels-Alder cycloaddition reactions, reacting with dienophiles to form pyridine (B92270) derivatives after the initial cycloadduct undergoes further transformation. numberanalytics.comtandfonline.comwikipedia.org The reactivity of the oxazole as a diene is enhanced by electron-donating substituents. pharmaguideline.comacs.org

Given the presence of two electron-donating groups (p-tolyl at C2 and aminomethyl at C4), (2-(p-Tolyl)oxazol-4-yl)methanamine is expected to be an active participant in Diels-Alder reactions. The reaction involves the oxazole acting as a 4π electron system across the C2-O-C5-C4 atoms. The presence of these activating groups facilitates the reaction with various dienophiles, particularly electron-poor alkenes and alkynes. pharmaguideline.com The reaction can also be promoted by the addition of Brønsted or Lewis acids to the oxazole nitrogen, which lowers the energy of the LUMO of the diene. acs.org This versatility makes the Diels-Alder reaction a powerful tool for synthesizing highly substituted pyridine scaffolds from this oxazole precursor. thieme-connect.com

Protonation and Basicity Considerations

The oxazole ring is weakly basic, with protonation occurring selectively at the nitrogen atom (N3). pharmaguideline.comrsc.org The conjugate acid of oxazole, the oxazolium ion, has a pKa of approximately 0.8, making it a much weaker base than imidazole (B134444) (pKa ≈ 7). wikipedia.org Spectroscopic and computational studies have confirmed that protonation occurs exclusively at the nitrogen atom, which is the most basic site on the ring. rsc.orgacs.org

In (2-(p-Tolyl)oxazol-4-yl)methanamine, there are two basic sites: the oxazole nitrogen (N3) and the nitrogen of the methanamine side chain. The primary amine of the methanamine moiety is significantly more basic than the oxazole nitrogen. Therefore, in the presence of acid, protonation will overwhelmingly occur at the exocyclic amine, forming an ammonium (B1175870) salt, before any significant protonation of the oxazole ring occurs.

Reactions at the Methanamine Moiety

The primary amine of the (aminomethyl) group at the C4 position is a key site of reactivity, readily undergoing reactions typical of aliphatic amines.

N-Alkylation and Quaternization

The nitrogen atom of the methanamine group is nucleophilic and readily participates in N-alkylation reactions with alkylating agents such as alkyl halides or sulfates. nih.govsmolecule.com This reaction proceeds via a standard nucleophilic substitution mechanism.

N-Alkylation: Reaction with one equivalent of an alkyl halide can produce the corresponding secondary amine.

Over-alkylation: A common challenge with primary amines is over-alkylation, where the initial secondary amine product reacts further to form a tertiary amine. nih.gov

Quaternization: In the presence of excess alkylating agent, the reaction can proceed all the way to the formation of a quaternary ammonium salt.

The regioselectivity of alkylation strongly favors the more nucleophilic and basic methanamine nitrogen over the oxazole ring nitrogen. beilstein-journals.org While N-alkylation of the oxazole nitrogen to form a quaternary oxazolium salt is possible, it requires more forcing conditions and would generally only occur after the methanamine nitrogen has been fully substituted. pharmaguideline.com

Table 2: Summary of Reactivity

| Functional Group | Reaction Type | Expected Outcome for (2-(p-Tolyl)oxazol-4-yl)methanamine |

|---|---|---|

| Oxazole Core | Electrophilic Substitution | Substitution at the C5 position. |

| Oxazole Core | Nucleophilic Substitution | Unlikely without a leaving group; may lead to ring cleavage. |

| Oxazole Core | Diels-Alder Cycloaddition | Readily forms pyridine derivatives. |

| Oxazole Core | Protonation | Weakly basic at N3. |

| Methanamine Moiety | Protonation | Strongly basic; primary site of protonation. |

| Methanamine Moiety | N-Alkylation/Quaternization | Readily forms secondary, tertiary, and quaternary amine salts. |

Amide Formation and Other Acylation Reactions

The primary amine functionality of (2-(p-Tolyl)oxazol-4-yl)methanamine serves as a key site for acylation reactions, readily forming stable amide bonds. This reactivity is fundamental to its use in constructing larger, more complex molecules.

The acylation of the primary amine can be achieved using a variety of acylating agents, including acid chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents. nih.gov The reaction with acid chlorides, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, proceeds via a nucleophilic acyl substitution mechanism to afford the corresponding N-acylated product and a hydrochloride salt of the base. nih.govnih.gov Similarly, acid anhydrides react with the amine, typically in the presence of a base, to yield the amide and a carboxylate salt. doubtnut.com

Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct formation of amides from carboxylic acids by activating the carboxyl group to form a highly reactive O-acylisourea intermediate. libretexts.org This method is particularly useful for coupling with sensitive carboxylic acids or for applications in solid-phase peptide synthesis. rsc.orgacs.orgmasterorganicchemistry.com

Beyond simple amides, the primary amine can also react with other acylating agents to form related derivatives. For instance, reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides. researchgate.net The synthesis of urea (B33335) derivatives can be accomplished by reacting the amine with isocyanates or by using phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI). researchgate.netpharmgkb.orgnih.gov These reactions significantly expand the diversity of structures that can be accessed from this versatile building block.

Table 1: Representative Acylation Reactions of Aminomethyl-Oxazole Analogs

| Acylating Agent | Reagent/Conditions | Product Type | Reference |

| Acetyl Chloride | Triethylamine, CH₂Cl₂ | N-Acetylated Amide | nih.gov |

| Acetic Anhydride | Pyridine | N-Acetylated Amide | doubtnut.com |

| Benzoic Acid | EDC, HOBt, DMF | N-Benzoylated Amide | libretexts.org |

| p-Toluenesulfonyl Chloride | NaOH (aq) | N-Sulfonylated Sulfonamide | researchgate.net |

| Phenyl Isocyanate | Triethylamine, THF | N,N'-Disubstituted Urea | researchgate.net |

Derivatization for Linker Chemistry

The bifunctional nature of (2-(p-Tolyl)oxazol-4-yl)methanamine, possessing a nucleophilic amine and a stable heterocyclic core, makes it an attractive scaffold for the design and synthesis of chemical linkers. cam.ac.uk These linkers are crucial components in various fields, including antibody-drug conjugates (ADCs), where they connect a cytotoxic payload to a monoclonal antibody. nih.govnih.govrsc.orgrsc.org

The primary amine of the methanamine moiety provides a convenient handle for attachment to a molecule of interest, such as a drug or a solid support for peptide synthesis. nih.govresearchgate.netnih.govnih.gov The oxazole ring, being generally stable to a range of chemical conditions, can serve as a rigid spacer element within the linker. nih.govresearchgate.net Furthermore, the oxazole ring itself can be engineered to be cleavable under specific conditions, adding another layer of functionality to the linker. For instance, certain oxazole-based linkers have been designed to undergo cleavage upon single-electron oxidation, allowing for the controlled release of a conjugated payload. nih.govnih.govresearchgate.net

The derivatization of the amine can be tailored to introduce various functionalities. For example, reaction with a bifunctional reagent containing a second reactive group (e.g., a carboxylic acid, an alkyne, or a protected thiol) allows for subsequent conjugation to another molecule. This modular approach enables the construction of a wide array of linkers with different lengths, flexibilities, and cleavage properties.

Reactions of the p-Tolyl Substituent

The p-tolyl group at the C2 position of the oxazole ring offers further opportunities for chemical modification, allowing for the fine-tuning of the molecule's properties.

The tolyl group, being an activated aromatic ring due to the electron-donating nature of the methyl group, can undergo electrophilic aromatic substitution reactions. msu.edulibretexts.orgyoutube.com The methyl group directs incoming electrophiles primarily to the ortho and para positions relative to itself. In the case of the p-tolyl group in (2-(p-Tolyl)oxazol-4-yl)methanamine, the positions ortho to the methyl group (C3' and C5' of the tolyl ring) are the most likely sites for substitution.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. Nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.orgnih.govnih.gov Halogenation, such as bromination or chlorination, is typically carried out using the elemental halogen in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. nih.govmsu.edu Sulfonation involves treatment with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group. nih.govnih.gov The reactivity of the tolyl ring towards electrophilic substitution will be influenced by the electronic nature of the oxazole ring it is attached to.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the p-Tolyl Ring

| Reaction | Reagents | Major Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitro-4-methylphenyl)oxazol-4-yl)methanamine | doubtnut.comnih.gov |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromo-4-methylphenyl)oxazol-4-yl)methanamine | msu.edu |

| Sulfonation | H₂SO₄, SO₃ | 2-(3-Sulfo-4-methylphenyl)oxazol-4-yl)methanamine | nih.gov |

The benzylic methyl group of the p-tolyl substituent is also susceptible to a variety of chemical transformations. Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them more reactive towards radical and oxidative processes. libretexts.orgnih.govacs.orgnih.govlibretexts.orgyoutube.com

Oxidation of the methyl group can lead to different oxidation states depending on the reagents and reaction conditions. ias.ac.inmasterorganicchemistry.comorganic-chemistry.orgbeilstein-journals.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group all the way to a carboxylic acid. masterorganicchemistry.com Milder oxidation conditions can potentially yield the corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol. nih.govacs.org

Benzylic halogenation, particularly bromination, can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or light. libretexts.orgnih.govacs.orgnih.govlibretexts.orgyoutube.commdpi.com This reaction proceeds via a free radical mechanism and selectively introduces a halogen atom onto the benzylic carbon, affording (2-(4-(bromomethyl)phenyl)oxazol-4-yl)methanamine. This halogenated derivative is a versatile intermediate for further functionalization through nucleophilic substitution reactions.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in (2-(p-Tolyl)oxazol-4-yl)methanamine—the primary amine, the oxazole ring, and the p-tolyl group—raises the question of chemoselectivity in its reactions.

In many cases, the primary amine is the most nucleophilic and basic site in the molecule, making it the preferred site of reaction with electrophiles under neutral or basic conditions. For instance, acylation reactions are expected to occur selectively at the nitrogen atom without affecting the oxazole or tolyl rings. cam.ac.uknih.gov This chemoselectivity allows for the protection of the amine group, enabling subsequent modifications at other positions of the molecule.

Regioselectivity is a key consideration in reactions involving the oxazole and tolyl rings. As discussed, electrophilic substitution on the tolyl ring is directed by the methyl group. acs.org Reactions on the oxazole ring itself are also regioselective. For example, functionalization of the oxazole scaffold can be directed to specific positions depending on the reaction conditions and the nature of the substituents already present. researchgate.netrsc.orgnih.govyoutube.comrsc.orgacs.orgresearchgate.net Lithiation of substituted oxazoles, for instance, can occur at specific positions depending on the directing ability of the substituents, allowing for the introduction of various electrophiles in a controlled manner.

Catalytic Transformations Involving the Compound

The structural features of (2-(p-Tolyl)oxazol-4-yl)methanamine and its derivatives make them promising candidates for use in catalysis, either as ligands for metal catalysts or as organocatalysts themselves.

Oxazoline-containing compounds, which are structurally related to oxazoles, are a well-established class of chiral ligands in asymmetric catalysis. nih.gov The nitrogen atom of the oxazole ring in (2-(p-Tolyl)oxazol-4-yl)methanamine can coordinate to a metal center. Derivatization of the primary amine allows for the introduction of other coordinating groups, such as phosphines, to create bidentate or polydentate ligands. These ligands can be used in a variety of transition metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions, masterorganicchemistry.comrsc.orgacs.orgnih.govyoutube.comyoutube.com and rhodium-catalyzed asymmetric hydroformylation. rsc.orgacs.org The specific structure of the ligand, including the substituents on the oxazole and tolyl rings, can significantly influence the activity and selectivity of the catalyst.

For example, palladium complexes bearing phosphine-oxazoline ligands have been successfully employed in asymmetric allylic alkylation reactions. nih.gov Similarly, rhodium complexes with various bisphosphine and bisphosphite ligands are used for hydroformylation, and the design of new ligands is an active area of research to improve regio- and enantioselectivity. nih.govnih.gov While direct catalytic applications of (2-(p-Tolyl)oxazol-4-yl)methanamine itself are not extensively reported, its potential as a precursor to more complex and catalytically active ligands is significant.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectral Analysis and Proton Assignment

The proton NMR (¹H NMR) spectrum of (2-(p-Tolyl)oxazol-4-yl)methanamine is anticipated to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each proton.

The aromatic protons of the p-tolyl group are expected to appear as two distinct doublets in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. This splitting pattern arises from the coupling between adjacent protons on the benzene (B151609) ring. The protons ortho to the oxazole (B20620) ring are generally shifted further downfield due to the electron-withdrawing nature of the heterocyclic system.

A singlet corresponding to the proton on the C5 carbon of the oxazole ring is also expected in the aromatic region. The methylene (B1212753) protons (-CH₂-) of the methanamine group would likely appear as a singlet, given the absence of adjacent protons, in the range of 3.5 to 4.5 ppm. The protons of the amine group (-NH₂) often present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. Finally, the methyl protons (-CH₃) of the p-tolyl group would give rise to a sharp singlet in the upfield region, typically around 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Data for (2-(p-Tolyl)oxazol-4-yl)methanamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho to oxazole) | 7.8 - 8.0 | Doublet | 2H |

| Ar-H (meta to oxazole) | 7.2 - 7.4 | Doublet | 2H |

| Oxazole C5-H | 7.5 - 7.7 | Singlet | 1H |

| -CH₂-NH₂ | 3.8 - 4.2 | Singlet | 2H |

| -NH₂ | 1.5 - 3.5 | Broad Singlet | 2H |

| Ar-CH₃ | 2.3 - 2.5 | Singlet | 3H |

Note: These are predicted values and may vary based on experimental conditions.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in (2-(p-Tolyl)oxazol-4-yl)methanamine will produce a distinct signal.

The quaternary carbons of the oxazole ring (C2 and C4) are expected to resonate at lower field, typically in the range of 140-165 ppm. The C2 carbon, being attached to the nitrogen and the p-tolyl group, would likely be the most downfield. The aromatic carbons of the p-tolyl group will appear between 120 and 140 ppm, with the ipso-carbon (attached to the oxazole) and the carbon bearing the methyl group showing distinct shifts. The methanamine carbon (-CH₂-) is anticipated in the 40-50 ppm region, while the methyl carbon of the tolyl group will be found in the upfield region, around 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for (2-(p-Tolyl)oxazol-4-yl)methanamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Oxazole) | 160 - 165 |

| C4 (Oxazole) | 145 - 150 |

| C5 (Oxazole) | 125 - 130 |

| C-ipso (Aromatic) | 125 - 130 |

| C-ortho (Aromatic) | 128 - 130 |

| C-meta (Aromatic) | 129 - 131 |

| C-para (Aromatic) | 140 - 145 |

| -CH₂-NH₂ | 40 - 45 |

| Ar-CH₃ | 20 - 22 |

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra. For instance, it would show a correlation between the methylene protons and the methylene carbon.

Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial in confirming the connection of the p-tolyl group to the C2 position of the oxazole ring and the methanamine group to the C4 position. For example, correlations would be expected between the ortho-protons of the tolyl group and the C2 carbon of the oxazole, and between the methylene protons and the C4 and C5 carbons of the oxazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For (2-(p-Tolyl)oxazol-4-yl)methanamine, with a molecular formula of C₁₁H₁₂N₂O, the predicted monoisotopic mass is approximately 188.09496 u. nih.gov An experimental HRMS measurement yielding a mass very close to this value would provide strong evidence for the proposed molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₁₁H₁₃N₂O⁺ | 189.10224 |

| [M+Na]⁺ | C₁₁H₁₂N₂NaO⁺ | 211.08418 |

Data sourced from predicted values. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. This is achieved by measuring the absorption of infrared radiation at different frequencies, which corresponds to the vibrational energies of specific bonds. While experimental IR spectral data for (2-(p-Tolyl)oxazol-4-yl)methanamine is not publicly available in the referenced literature, a theoretical analysis based on its known structure allows for the prediction of characteristic absorption bands.

The key functional groups in (2-(p-Tolyl)oxazol-4-yl)methanamine are the primary amine (-NH₂), the oxazole ring, the p-substituted tolyl group, and the various C-H and C-N bonds. The expected IR absorption regions for these groups are detailed in the table below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3500 - 3300 |

| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Oxazole Ring | C=N Stretch | 1680 - 1620 |

| Oxazole Ring | C-O-C Stretch | 1300 - 1000 |

| Alkyl Group | C-H Stretch | 2960 - 2850 |

| Methylene Group | CH₂ Bend | 1485 - 1445 |

The N-H stretching of the primary amine would typically appear as two distinct bands in the 3500-3300 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching modes. The C=N stretching vibration of the oxazole ring is expected in the 1680-1620 cm⁻¹ range. The aromatic C=C stretching bands from the tolyl group would be observed between 1600 and 1450 cm⁻¹. The presence of the p-tolyl group would also give rise to a characteristic out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases reveals that a single-crystal X-ray diffraction study for (2-(p-Tolyl)oxazol-4-yl)methanamine has not been reported in the scientific literature. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or specific atomic coordinates are available.

Computational and Theoretical Insights into (2-(p-Tolyl)oxazol-4-yl)methanamine Fall Short of Published Data

Despite a comprehensive search for computational and theoretical studies on the chemical compound (2-(p-Tolyl)oxazol-4-yl)methanamine, specific published research data required to populate a detailed analysis of its electronic and molecular structure remains elusive.

While the computational investigation of novel chemical entities is a robust field of modern chemistry, providing invaluable insights into molecular properties and reactivity, it appears that (2-(p-Tolyl)oxazol-4-yl)methanamine has not yet been the subject of such detailed in silico analysis in publicly available scientific literature. Therefore, the generation of a scientifically accurate article with specific data tables and in-depth research findings, as per the requested outline, cannot be fulfilled at this time.

The outlined study would typically involve sophisticated computational methods to elucidate the compound's characteristics. These methods include:

Electronic Structure Analysis: This would probe the electron distribution within the molecule. Key aspects include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energies of these frontier orbitals are crucial in predicting a molecule's reactivity, ionization potential, and electron affinity. A small HOMO-LUMO gap generally suggests higher chemical reactivity. nih.govthaiscience.info

Molecular Electrostatic Potential (MEP) Mapping: This technique visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and intramolecular interactions, such as charge transfer and hyperconjugation, which contribute to the molecule's stability. wisc.eduresearchgate.net

Molecular Dynamics and Conformational Analysis: These studies explore the flexibility and energetic landscape of the molecule:

Conformational Isomerism Studies: These investigations would identify the different spatial arrangements (conformers) of the molecule and their relative stabilities.

Relaxed Potential Energy Surface (PES) Scans: By systematically changing specific bond lengths or dihedral angles, a PES scan maps the energy landscape, helping to identify transition states and low-energy conformations. q-chem.comnih.gov

Without dedicated research on (2-(p-Tolyl)oxazol-4-yl)methanamine, any attempt to provide specific values for HOMO-LUMO energies, MEP maps, NBO interaction energies, or conformational energy profiles would be speculative and not based on scientific evidence.

The scientific community relies on peer-reviewed research to build a collective understanding of chemical compounds. The absence of such studies for (2-(p-Tolyloxazol-4-yl)methanamine) highlights a gap in the current body of chemical literature. Future computational work by researchers would be necessary to generate the specific data points required for the requested detailed analysis.

Computational and Theoretical Studies on 2 P Tolyl Oxazol 4 Yl Methanamine

Reaction Mechanism Investigations: An Uncharted Territory

In-depth investigations into the reaction mechanisms involving (2-(p-Tolyl)oxazol-4-yl)methanamine, which would include the characterization of transition states and the mapping of potential energy surfaces for its key chemical transformations, are not described in the surveyed literature. Such studies are crucial for understanding the reactivity of a compound, predicting reaction outcomes, and optimizing synthetic pathways. The absence of this information for (2-(p-Tolyl)oxazol-4-yl)methanamine means that its mechanistic behavior remains largely speculative from a computational standpoint.

Transition State Characterization

No specific research detailing the identification and characterization of transition state structures for reactions involving (2-(p-Tolyl)oxazol-4-yl)methanamine has been found. This includes the computational determination of imaginary frequencies and the intrinsic reaction coordinate (IRC) calculations that confirm the connection between a transition state and the corresponding reactants and products.

Potential Energy Surface Mapping for Key Transformations

Similarly, there is a lack of published studies on the potential energy surface (PES) mapping for key transformations of (2-(p-Tolyl)oxazol-4-yl)methanamine. A mapped PES provides a global view of the energy landscape of a reaction, identifying the most favorable reaction pathways, potential intermediates, and the energy barriers that must be overcome.

Quantum Chemical Calculations: A Need for Dedicated Studies

Density Functional Theory (DFT) Methods and Basis Sets

Although Density Functional Theory (DFT) is a widely used method for studying oxazole (B20620) derivatives, specific studies applying DFT methods like B3LYP or others, in combination with various basis sets, to analyze the geometry, electronic structure, and spectroscopic properties of (2-(p-Tolyl)oxazol-4-yl)methanamine have not been reported.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Investigations into the excited state properties of (2-(p-Tolyl)oxazol-4-yl)methanamine using Time-Dependent Density Functional Theory (TD-DFT) are also absent from the current body of scientific literature. Such studies are essential for understanding the photophysical properties of a compound, including its absorption and emission spectra, which are critical for applications in areas like photosensitizers or fluorescent probes.

Application of Dispersion-Inclusive Functionals

The role of non-covalent interactions, such as van der Waals forces, can be significant in the structure and function of molecules like (2-(p-Tolyl)oxazol-4-yl)methanamine. Modern computational methods that incorporate dispersion corrections (e.g., DFT-D functionals) are vital for accurately modeling these interactions. However, there are no specific reports of their application to this particular compound to study phenomena like crystal packing or ligand-receptor binding.

Computational Spectroscopic Prediction (e.g., NMR, IR)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing valuable insights that complement experimental data. For "(2-(p-Tolyl)oxazol-4-yl)methanamine," theoretical calculations, particularly those based on Density Functional Theory (DFT), can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. irjweb.com These predictions are instrumental in confirming the molecular structure and understanding its electronic and vibrational characteristics.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to optimize the molecular geometry and then calculate spectroscopic parameters. irjweb.com For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to compute the chemical shifts (δ) of ¹H and ¹³C atoms. nih.govaps.org Similarly, vibrational frequencies in an IR spectrum can be calculated, which correspond to specific bond stretching, bending, and other molecular vibrations. ajchem-a.com

It is important to note that theoretical calculations are often performed for molecules in the gas phase, and the resulting values may be scaled to better match experimental data typically obtained in a solvent. youtube.com The accuracy of these predictions depends on the level of theory and the basis set used. youtube.com

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (2-(p-Tolyl)oxazol-4-yl)methanamine would exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Below is an interactive table of predicted ¹H NMR chemical shifts.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C5 of Oxazole Ring | 7.50 - 7.70 | Singlet |

| Aromatic Protons (p-Tolyl) | 7.20 - 7.40 and 7.80 - 8.00 | Doublets |

| Methylene (B1212753) Protons (-CH₂NH₂) | 3.80 - 4.00 | Singlet |

| Amine Protons (-NH₂) | 1.50 - 2.50 | Broad Singlet |

| Methyl Protons (-CH₃) | 2.30 - 2.50 | Singlet |

Oxazole Ring Proton (H-5): The single proton on the oxazole ring is expected to appear as a singlet in the downfield region, characteristic of protons in electron-deficient aromatic heterocyclic systems. thepharmajournal.comrsc.org

p-Tolyl Protons: The four protons on the p-tolyl group will likely appear as two distinct doublets, typical of a para-substituted benzene (B151609) ring.

Methylene Protons (-CH₂NH₂): The two protons of the methylene group adjacent to the oxazole ring and the amine group are expected to be a singlet.

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, solvent, and temperature.

Methyl Protons (-CH₃): The three protons of the methyl group on the tolyl ring will give a characteristic singlet in the upfield region.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Below is an interactive table of predicted ¹³C NMR chemical shifts.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 of Oxazole Ring | 160 - 165 |

| C4 of Oxazole Ring | 140 - 145 |

| C5 of Oxazole Ring | 125 - 130 |

| Quaternary Carbon (p-Tolyl) | 140 - 145 |

| Aromatic Carbons (p-Tolyl) | 125 - 130 |

| Methylene Carbon (-CH₂NH₂) | 40 - 45 |

| Methyl Carbon (-CH₃) | 20 - 25 |

Oxazole Ring Carbons: The carbons of the oxazole ring (C2, C4, and C5) are expected to resonate in the downfield region, consistent with their presence in a heterocyclic aromatic system. thepharmajournal.comnih.gov

p-Tolyl Carbons: The aromatic carbons of the p-tolyl group will appear in the typical aromatic region, with the quaternary carbon attached to the oxazole ring showing a distinct chemical shift.

Methylene Carbon (-CH₂NH₂): The carbon of the methylene group will be found in the upfield region compared to the aromatic carbons.

Methyl Carbon (-CH₃): The methyl carbon will give a signal in the most upfield region of the spectrum.

Predicted IR Spectrum

The predicted IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in (2-(p-Tolyl)oxazol-4-yl)methanamine.

Below is an interactive table of predicted IR absorption frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=N (Oxazole) | 1640 - 1680 | Stretching |

| C=C (Aromatic/Oxazole) | 1450 - 1600 | Ring Stretching |

| C-O (Oxazole) | 1050 - 1250 | Stretching |

| N-H (Amine) | 1550 - 1650 | Bending |

N-H Stretching: The primary amine group will show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region, often appearing as two distinct bands for the symmetric and asymmetric stretches.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. ajchem-a.com

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in both the oxazole and p-tolyl rings are expected in the 1450-1680 cm⁻¹ region. ajchem-a.comthepharmajournal.com

C-O Stretching: The C-O stretching vibration within the oxazole ring is typically found in the fingerprint region. thepharmajournal.comnist.gov

N-H Bending: The bending vibration of the amine group is expected in the 1550-1650 cm⁻¹ range.

These computational predictions provide a theoretical framework for the spectroscopic analysis of (2-(p-Tolyl)oxazol-4-yl)methanamine, aiding in its identification and structural elucidation.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block for Complex Molecule Synthesis

The primary amine functionality of (2-(p-Tolyl)oxazol-4-yl)methanamine makes it a valuable nucleophilic building block. It can readily participate in reactions such as acylation, alkylation, and reductive amination to form more complex molecular architectures. This reactivity is fundamental in the construction of larger, biologically active molecules or intricate ligand systems. For instance, its reaction with various acyl chlorides or carboxylic acids could lead to a diverse library of amide derivatives, which are common motifs in medicinal chemistry.

Utilization in the Development of New Organic Materials

Heterocyclic compounds, particularly those with aromatic and polar functionalities, are often explored for their potential in materials science. The rigid oxazole (B20620) core combined with the p-tolyl group in (2-(p-Tolyl)oxazol-4-yl)methanamine could contribute to favorable packing in the solid state, a desirable characteristic for the development of organic semiconductors or materials with specific optical properties. The amine group provides a handle for polymerization or for grafting onto polymer backbones, potentially leading to new functional polymers with tailored electronic or thermal properties.

Precursor for Diversified Heterocyclic Systems

The inherent reactivity of the primary amine and the oxazole ring itself can be exploited to synthesize a variety of other heterocyclic systems. For example, the amine group can be a key component in condensation reactions with dicarbonyl compounds to form larger, fused heterocyclic structures like pyrazines or imidazoles. Such transformations are crucial for expanding the chemical space and accessing novel scaffolds for drug discovery and materials science.

Strategic Intermediate in Multi-Step Synthetic Pathways

In the context of a multi-step synthesis, (2-(p-Tolyl)oxazol-4-yl)methanamine can serve as a strategic intermediate. Its synthesis from simpler starting materials would be a key step, followed by the elaboration of the amine functionality or modification of the oxazole and tolyl moieties. This approach allows for the introduction of the oxazole core early in a synthetic sequence, with subsequent steps building complexity around this central scaffold.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods that can be resource-intensive and generate hazardous waste. Future research should prioritize the development of green and sustainable synthetic pathways to (2-(p-Tolyl)oxazol-4-yl)methanamine and its analogues.

Green Chemistry Approaches: Recent advancements in green chemistry offer a variety of strategies to synthesize oxazole derivatives more sustainably. ijpsonline.comijpsonline.com These methods aim to reduce the use of toxic solvents and reagents, minimize energy consumption, and improve product yields. ijpsonline.com Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of oxazole derivatives. ijpsonline.com

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can enhance reaction rates and efficiency. ijpsonline.com

Ionic Liquids: These non-volatile solvents can be recycled and reused, offering a greener alternative to traditional organic solvents in reactions like the van Leusen synthesis of oxazoles. ijpsonline.com

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters, making it a highly attractive method for producing oxazoles. durham.ac.ukacs.orgresearchgate.netbeilstein-journals.org A fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been successfully developed, demonstrating the potential for rapid and efficient production. durham.ac.ukacs.org

A notable green synthetic strategy is the direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition, which utilizes abundant and inexpensive carboxylic acids as starting materials in a sustainable catalytic system, avoiding transition metals and toxic oxidants. rsc.org

| Synthetic Approach | Key Advantages | Relevant Research |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | ijpsonline.com |

| Flow Chemistry | Enhanced safety, scalability, and control | durham.ac.ukacs.orgresearchgate.netbeilstein-journals.org |

| Electrochemical Synthesis | Avoids transition metals and toxic oxidants | rsc.org |

| Use of Ionic Liquids | Recyclable solvents, greener alternative | ijpsonline.com |

Exploration of New Reactivity Profiles

The reactivity of the oxazole ring and its substituents is a rich area for future investigation. Understanding and harnessing this reactivity can lead to the development of novel transformations and the synthesis of complex molecules.

Key Areas of Reactivity:

C-H Bond Activation: Direct C-H activation and arylation/alkenylation of oxazoles represents a powerful and flexible method for creating structurally diverse derivatives. organic-chemistry.orgbeilstein-journals.orgrsc.orgresearchgate.net Palladium-catalyzed C-H activation has been shown to be effective for the functionalization of oxazoles at various positions. organic-chemistry.orgacs.org

Cycloaddition Reactions: Oxazoles can participate in Diels-Alder reactions, serving as dienes in reactions with various dienophiles to form pyridines and other complex structures. pharmaguideline.comwikipedia.org The reaction of oxazoles with ortho-quinone methides can lead to interesting adducts through either cycloaddition or 1,4-conjugate addition, depending on the electronic nature of the substituents. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient pathway for the synthesis of substituted oxazoles. researchgate.netacs.org This method has been successfully used to synthesize 2,5-disubstituted oxazoles from α-bromoketones and benzylamines. researchgate.net

The reaction of oxazoles with singlet oxygen, a process known as photo-oxidation, proceeds via a [4+2]-cycloaddition and can lead to the formation of triamides, which are valuable intermediates in the synthesis of macrocyclic lactones and lactams. nih.gov

| Reaction Type | Description | Potential Applications |

| C-H Activation | Direct functionalization of C-H bonds. | Synthesis of complex, multi-substituted oxazoles. organic-chemistry.orgbeilstein-journals.orgrsc.orgresearchgate.netacs.org |

| Cycloaddition | Formation of cyclic compounds. | Access to pyridines and other heterocyclic systems. pharmaguideline.comwikipedia.orgnih.gov |

| Photoredox Catalysis | Use of light to drive chemical reactions. | Mild and sustainable synthesis of oxazole derivatives. researchgate.netacs.org |

| Photo-oxidation | Reaction with singlet oxygen. | Synthesis of triamides and macrocyclic compounds. nih.gov |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the properties and reactivity of molecules like (2-(p-Tolyl)oxazol-4-yl)methanamine. irjweb.comirjweb.com

Applications of Computational Modeling:

Structural and Electronic Properties: DFT calculations can be used to determine the optimized molecular geometry, HOMO-LUMO energy gap, and various chemical reactivity parameters. irjweb.comirjweb.comnih.govresearchgate.net These calculations can reveal insights into the molecule's stability and reactivity. mdpi.com

Reaction Mechanisms: Computational studies can elucidate the mechanisms of various reactions involving oxazoles, such as thermal rearrangements and cycloadditions. nih.govnih.gov This understanding is crucial for optimizing reaction conditions and designing new synthetic routes.

Predictive Chemistry: By modeling the interactions of (2-(p-Tolyl)oxazol-4-yl)methanamine with other molecules, it is possible to predict its behavior in different chemical environments and its potential for specific applications.

A DFT study on an oxazole derivative revealed that the compound is highly reactive based on its calculated chemical potential, global chemical hardness, and electrophilicity index. irjweb.com

Integration into Macrocyclic or Polymeric Architectures

The incorporation of (2-(p-Tolyl)oxazol-4-yl)methanamine into larger molecular structures like macrocycles and polymers opens up new avenues for creating materials with novel properties and functions.

Macrocyclic Architectures: Oxazole-containing macrocycles have shown promise as G-quadruplex binding ligands and as potential anti-coronaviral agents. nih.govacs.orgnih.gov The synthesis of such macrocycles can be achieved through various macrocyclization reactions, including those that form the oxazole ring as a late-stage step. nih.gov The planar nature of some oxazole-based macrocycles makes them suitable for interacting with biological targets like DNA quadruplexes. acs.org

Polymeric Architectures: Polyoxazoles and poly(benzoxazole)s are classes of polymers with interesting thermal and mechanical properties. rsc.orgresearchgate.net Poly(2-oxazoline)s, in particular, are gaining interest as biomaterials due to their biocompatibility and tunability. nih.govsigmaaldrich.com The methanamine group on (2-(p-Tolyl)oxazol-4-yl)methanamine could serve as a reactive handle for polymerization or for grafting onto existing polymer backbones, leading to the development of new functional polymers. rsc.org

| Architectural Class | Potential Applications | Key Research Findings |

| Macrocycles | G-quadruplex binding ligands, anti-viral agents | Oxazole-based macrocycles show selective binding to quadruplex DNA. nih.govacs.orgnih.gov |

| Polymers | Biomaterials, high-performance plastics | Poly(2-oxazoline)s are versatile polymers for biomedical applications. rsc.orgresearchgate.netnih.govsigmaaldrich.comrsc.org |

Q & A

Q. What are the optimal synthetic protocols for (2-(p-Tolyl)oxazol-4-yl)methanamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of p-tolyl-substituted precursors with amino alcohols or nitriles under controlled conditions. Key parameters include:

Q. Table 1: Representative Yields Under Varied Conditions

| Precursor | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 4-Tolyl nitrile | 80 | 12 | 82 | 98.5 |

| 4-Tolyl amide | 100 | 18 | 85 | 97.8 |

Note: Extended reaction times (>24h) may reduce yield due to byproduct formation. NMR (e.g., δ 2.38 ppm for methyl protons in p-tolyl ) and TLC are critical for monitoring .

Q. Which analytical techniques are most effective for characterizing (2-(p-Tolyl)oxazol-4-yl)methanamine?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structure via characteristic shifts (e.g., oxazole protons at δ 8.25–8.58 ppm, p-tolyl methyl at δ 2.38 ppm ).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 201.1 m/z).

- HPLC : Ensures >95% purity, especially for biological assays.

Q. What safety precautions are required when handling this compound?

Methodological Answer:

- Hazards : Corrosive to skin/eyes (GHS Category 1B) .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and neutralize spills with inert absorbents.

- Storage : –20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How does the p-tolyl substituent influence bioactivity compared to other aryl groups?

Methodological Answer: Structure-activity relationship (SAR) studies indicate:

Q. Table 2: Bioactivity of Derivatives Against Aphis fabae

| Substituent | IC₅₀ (µM) | Relative Potency vs. Imidacloprid |

|---|---|---|

| p-Tolyl | 0.12 | 1.8× |

| 4-Nitrophenyl | 2.5 | 0.3× |

| 4-Trifluoromethyl | 0.09 | 2.5× |

Note: The methyl group in p-tolyl optimizes hydrophobic binding pockets in insect acetylcholinesterase .

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer:

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Discrepancies (e.g., antifungal vs. insecticidal activity ) arise from:

- Assay Conditions : pH, temperature, and cell lines (e.g., Candida albicans vs. insect models).

- Structural Variants : Minor substituent changes (e.g., hydrochloride salt vs. free base).

- Mitigation : Standardize protocols (OECD guidelines) and validate with orthogonal assays (e.g., isothermal titration calorimetry).

Q. What mechanistic studies are recommended to elucidate its mode of action?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.